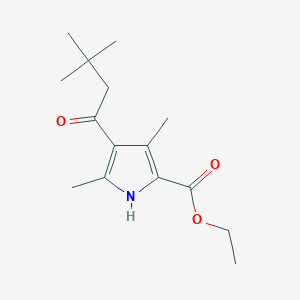
ethyl 4-(3,3-dimethylbutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3,3-dimethylbutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, also known as DMBC ester, is a chemical compound that has been widely used in scientific research. It is a pyrrole-based compound that has shown potential in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
Hydrogen-bonding Patterns and Molecular Structures
One study provides detailed insights into the hydrogen-bonding patterns and molecular structures of six derivatives of 2,4-dimethylpyrrole, including a compound similar to ethyl 4-(3,3-dimethylbutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate. This research reveals the significance of hydrogen bonding in determining the stability and structure of these compounds (Senge & Smith, 2005).
Synthesis and Characterization
Another study focuses on the synthesis, molecular structure, and spectral analysis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate. This research highlights the compound's synthesis process, characterizing it through various spectroscopic techniques and evaluating its properties through quantum chemical calculations. The findings demonstrate the compound's potential for further chemical and physical studies, indicating its relevance in scientific research (Singh et al., 2013).
Computational Studies
Computational studies on derivatives of this compound, such as ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate, have been conducted to understand their molecular structure, vibrational properties, and potential for forming dimers through hydrogen bonding. These studies provide insights into the electronic structure and reactivity of these compounds, suggesting their utility in developing new chemical entities with potential applications in materials science and pharmaceutical research (Singh et al., 2014).
Non-linear Optical (NLO) Materials
Research on ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate provides evidence of its potential as a non-linear optical (NLO) material. The study explores the compound's synthesis, characterization, and theoretical analysis, highlighting its suitability for applications in NLO technologies. This opens avenues for the development of new materials for optical and photonic devices (Singh et al., 2014).
Quantum Chemical and Spectroscopic Analyses
A combined experimental and quantum chemical study on ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate and its dimer highlights the compound's structural and spectroscopic properties. Through DFT calculations and spectroscopic analysis, the study provides detailed insights into the compound's reactivity and interaction patterns, underscoring its relevance in the study of molecular interactions and chemical reactivity (Singh et al., 2013).
Propiedades
IUPAC Name |
ethyl 4-(3,3-dimethylbutanoyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-7-19-14(18)13-9(2)12(10(3)16-13)11(17)8-15(4,5)6/h16H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEYGXCQRIIPZDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(N1)C)C(=O)CC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(diethylamino)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5557551.png)
![4-(1H-imidazol-1-ylmethyl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5557554.png)



![2,4-dimethoxy-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5557569.png)
![7-(2,4-difluorophenyl)-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5557583.png)


![N-[3-(4-methyl-1,3-thiazol-2-yl)propyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5557610.png)
![(3S*,4R*)-4-(1,3-benzodioxol-5-yl)-1-[(4,5-dimethyl-1H-imidazol-1-yl)acetyl]pyrrolidine-3-carboxylic acid](/img/structure/B5557616.png)

